molecular formula C7H4F3N5O B13712085 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine

Cat. No.: B13712085
M. Wt: 231.13 g/mol
InChI Key: QYGSHPDPMPSKRQ-UHFFFAOYSA-N
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Description

2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that features both pyrimidine and oxadiazole rings. The trifluoromethyl group attached to the oxadiazole ring imparts unique chemical properties, making this compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a trifluoromethyl-substituted nitrile under acidic conditions.

    Coupling with Pyrimidine: The oxadiazole intermediate is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethyl)pyridine
  • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-Amino-5-(trifluoromethyl)-1,2,4-triazole

Comparison:

  • Uniqueness: The presence of both pyrimidine and oxadiazole rings in 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine provides a unique combination of chemical properties, enhancing its versatility in various applications.
  • Chemical Properties: Compared to similar compounds, it exhibits distinct reactivity patterns due to the trifluoromethyl group and the heterocyclic framework.
  • Applications: While similar compounds may share some applications, the specific structure of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine allows for unique interactions with biological targets and materials.

Properties

Molecular Formula

C7H4F3N5O

Molecular Weight

231.13 g/mol

IUPAC Name

5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C7H4F3N5O/c8-7(9,10)5-14-4(15-16-5)3-1-12-6(11)13-2-3/h1-2H,(H2,11,12,13)

InChI Key

QYGSHPDPMPSKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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